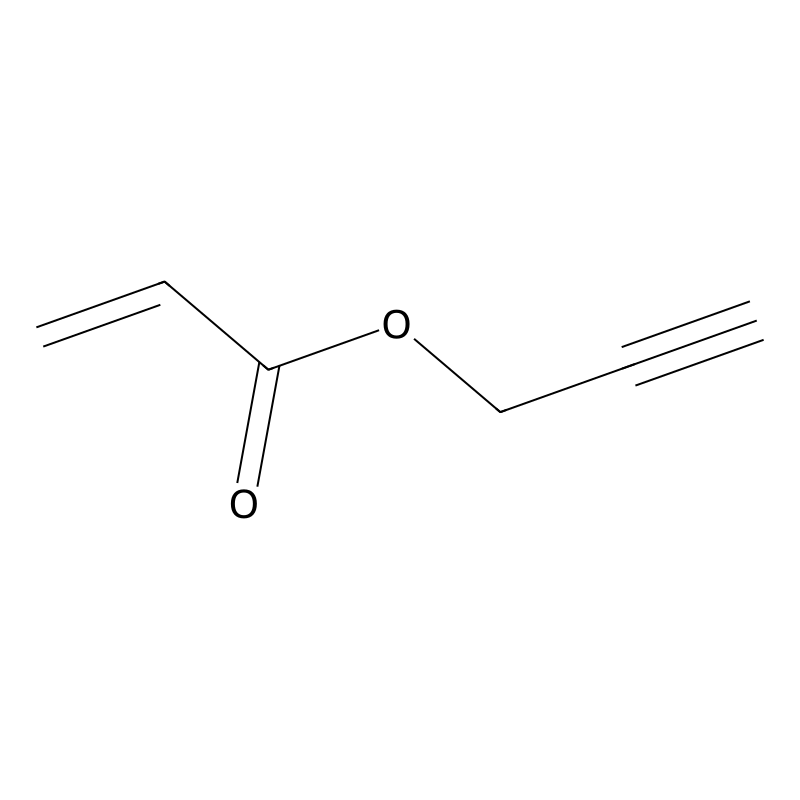

Propargyl acrylate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Polymer Synthesis and Cross-linking

Propargyl acrylate acts as a monomer, a building block for polymers. When subjected to polymerization reactions, it readily forms polypropargyl acrylate (PPA) []. PPA is a biocompatible polymer with interesting properties, including thermal stability and responsiveness to external stimuli. This makes it valuable for various applications like drug delivery and tissue engineering [].

Furthermore, propargyl acrylate serves as a cross-linking agent due to its reactive functional groups. It can link existing polymer chains, creating stronger and more stable networks. This property is crucial in developing hydrogels, bioadhesives, and other materials requiring enhanced structural integrity [, ].

Bioconjugation and Surface Modification

Propargyl acrylate's terminal alkyne group participates in click chemistry, a powerful tool for attaching various biomolecules to surfaces or other molecules []. This "click" reaction is highly efficient and specific, allowing researchers to precisely modify surfaces with desired functionalities. This technique is valuable for:

- Immobilizing biomolecules on surfaces, such as attaching proteins to biosensor chips or modifying cell culture substrates [].

- Drug delivery by attaching targeting moieties to drug carriers, facilitating specific delivery to diseased tissues [].

- Biomedical imaging by conjugating propargyl acrylate with imaging probes for targeted visualization of specific biomolecules [].

Drug Delivery and Gene Therapy

Propargyl acrylate plays a role in developing advanced drug delivery systems and gene therapy vectors. Its properties allow for:

Propargyl acrylate is an organic compound characterized by the presence of both propargyl and acrylate functional groups. Its chemical formula is , and it is known for its reactivity in various chemical processes, particularly in polymerization reactions. Propargyl acrylate is a colorless to pale yellow liquid that is flammable and can cause skin irritation upon contact . This compound is utilized extensively in materials science and organic chemistry due to its ability to participate in "click" reactions and other polymerization techniques.

- Free Radical Polymerization: Propargyl acrylate can be polymerized through free radical mechanisms, allowing it to form polymers with desirable properties. The presence of the propargyl group enhances the reactivity of the acrylate, facilitating the formation of crosslinked networks .

- Click Chemistry: It is often used in copper-catalyzed azide-alkyne cycloaddition (CuAAC), which allows for the synthesis of complex molecular architectures with high efficiency and selectivity .

- Thiol–Ene Reactions: Propargyl acrylate can also participate in thiol-ene click reactions, which are valuable for creating functionalized polymers and materials .

Propargyl acrylate can be synthesized through various methods, including:

- Direct Reaction: The most common synthesis involves the reaction of propargyl alcohol with acryloyl chloride in the presence of an inert organic solvent. This method typically yields high purity products .

- Alternative Routes: Other synthetic routes may involve different reagents or conditions, but they generally follow similar principles of nucleophilic substitution or addition reactions involving propargyl derivatives .

Propargyl acrylate finds applications across several fields:

- Polymer Chemistry: It is widely used as a monomer for synthesizing functional polymers that exhibit unique properties such as increased thermal stability and mechanical strength.

- Material Science: The compound's reactivity allows it to be incorporated into advanced materials, including coatings and adhesives.

- Bioconjugation: Due to its "click" chemistry capabilities, propargyl acrylate is employed in bioconjugation processes for drug delivery systems and biomaterials .

Studies on propargyl acrylate interactions focus on its reactivity with various nucleophiles and electrophiles. These interactions are crucial for understanding its behavior in polymerization processes and bioconjugation applications. The compound's ability to form stable covalent bonds through click chemistry has been particularly highlighted in research involving drug delivery systems where targeted delivery is essential .

Several compounds share structural similarities with propargyl acrylate, each exhibiting unique properties:

| Compound Name | Structure Type | Key Features |

|---|---|---|

| Acrylamide | Amide | Used in polymer production; less reactive than propargyl acrylate. |

| Allyl acrylate | Allyl ester | Similar polymerization behavior; lower thermal stability. |

| Vinyl acetate | Vinyl ester | Widely used in adhesives; exhibits different reactivity patterns. |

| Methacrylate esters | Methacrylate | Higher thermal stability; used in coatings and plastics. |

Propargyl acrylate stands out due to its unique combination of reactivity from both the propargyl and acrylate groups, enabling versatile applications in advanced materials and bioconjugation strategies that other similar compounds may not offer.

Catalytic Systems for Propargyl Acrylate Synthesis

Propargyl acrylate is synthesized via esterification or transesterification, with catalytic systems tailored for efficiency and purity.

Esterification of Acrylic Acid with Propargyl Alcohol

The direct esterification of acrylic acid and propargyl alcohol employs acid catalysts (e.g., sulfuric acid) under reflux to drive water elimination. Optimal conditions (70–100°C, 1–3 hours) yield 76–81% crude product, which is purified via azeotropic dehydration using isopropyl ether. Industrial processes favor continuous reactors with inhibitors (e.g., hydroquinone) to prevent premature polymerization.

Halide Displacement Routes

Alternative methods leverage 1,3-dichloropropene hydrolysis in dimethyl sulfoxide (DMSO) with alkali hydroxides. This route avoids corrosive HCl byproducts, achieving 76–81% yields through stepwise dehydrohalogenation and neutralization.

Palladium-Catalyzed Alkoxycarbonylation

Recent advances utilize palladium catalysts for sustainable synthesis. For example, propargyl alcohol reacts with CO₂ and acrylyl chloride in inert solvents (e.g., toluene) to form 2-(hydroxymethyl)acrylates, integrating green chemistry principles.

Table 1: Comparative Analysis of Propargyl Acrylate Synthesis Methods

| Method | Catalysts/Reagents | Yield (%) | Purity (%) | Key Advantage |

|---|---|---|---|---|

| Esterification | H₂SO₄, DMSO | 76–81 | 98 | Scalability |

| Halide Displacement | NaOH, DMSO | 81 | 99 | Low corrosion |

| Pd-Catalyzed | Pd(OAc)₂, CO₂ | 85 | 95 | CO₂ utilization |

Radical Polymerization Mechanisms: Kinetics and Control Strategies

Propargyl acrylate undergoes radical polymerization, with kinetics influenced by substituents and chain-transfer agents.

Free-Radical Polymerization (FRP)

The acrylate group polymerizes via FRP, but the propargyl moiety introduces steric and electronic effects. Bulky substituents (e.g., trimethylsilyl) retard propagation by 30–40% compared to unmodified acrylates. RAFT (Reversible Addition-Fragmentation Chain Transfer) agents like tert-butyl dithiobenzoate enable controlled molecular weights (Đ = 1.1–1.3) but require extended induction periods (2–4 hours).

ATRP (Atom Transfer Radical Polymerization)

ATRP of propargyl methacrylate achieves Đ < 1.2 and degrees of polymerization >200 using CuBr/PMDETA catalysts. Post-polymerization "click" modifications with azides yield amphiphilic polymers for enzyme stabilization.

Table 2: Radical Polymerization Kinetic Parameters

| Technique | Initiator | Temp (°C) | kₚ (L·mol⁻¹·s⁻¹) | Đ |

|---|---|---|---|---|

| FRP | AIBN | 60–90 | 0.12–0.35 | 1.5–2.0 |

| RAFT | t-BDB | 60 | 0.08–0.15 | 1.1–1.3 |

| ATRP | CuBr/PMDETA | 25 | 0.05–0.10 | 1.1–1.2 |

Nitroxide-Mediated Radical Polymerization (NMRP) Optimization

NMRP enables precise control over poly(propargyl acrylate) architectures for semiconductor applications.

Monomer Design

Trimethylsilyl-protected propargyl acrylate (2) prevents side reactions during NMRP. Polymerizations at 125°C with alkoxyamine initiators (e.g., 11) yield well-defined polymers (Mₙ = 2,100–15,800 g/mol, Đ = 1.16–1.20).

Post-Polymerization Modifications

Copper-catalyzed azide-alkyne cycloaddition (CuAAC) attaches perylene bisimide (PBI) pendants, creating semiconducting polymers with 98% functionalization. These materials exhibit tunable photoluminescence and thermal stability up to 300°C.

Key Insight: NMRP-CuAAC hybrids reduce residual copper to 126 ppm, critical for electronic applications.

Palladium-Catalyzed Chain-Growth Polymerization Pathways

Palladium complexes unlock living polymerization via σ-allenyl intermediates, bypassing traditional π-propargyl limitations.

Vinylidenecyclopropane 1,1-Dicarboxylate (VDCP) Polymerization

VDCP reacts via σ-allenyl palladium species, enabling rapid chain growth (Mₙ > 50,000, Đ = 1.05–1.10). Sequential monomer addition produces block copolymers (e.g., polyethylene-b-polyacrylate) with 99% end-group fidelity.

Mechanistic Advances

- Synergistic Catalysis: Ce³⁺ and [Cu₄I₄] clusters in MOFs enhance CO₂ incorporation during copolymerization, achieving 98% yields of β-oxopropylcarbamates.

- Thermal Activation: Heating MOFs to 300°C exposes active sites while maintaining framework integrity, critical for recyclability.

Table 3: Palladium-Catalyzed Polymerization Outcomes

| Substrate | Catalyst | Mₙ (g/mol) | Đ | Application |

|---|---|---|---|---|

| VDCP | Pd(PPh₃)₄ | 52,000 | 1.05 | Graft copolymers |

| Propargyl Alcohol/CO₂ | {[Ce₃(Cu₄I₄)₂]} | 12,000 | 1.10 | Carbamate synthesis |

Propargyl acrylate has emerged as a versatile monomer for creating hydrogels with precise control over drug release kinetics [4]. The dual functionality of propargyl acrylate, featuring both acrylate and propargyl groups, enables the formation of crosslinked networks through free-radical polymerization while maintaining alkyne functionality for subsequent modifications . These hydrogels demonstrate exceptional capability for spatial and temporal control over the release of various therapeutic agents, including small-molecule drugs and macromolecular compounds [4].

The swelling behavior of propargyl acrylate-based hydrogels directly influences drug release profiles [20]. Research has demonstrated that hydrogels with higher polymer concentrations exhibit reduced mesh sizes, leading to prolonged drug release through enhanced steric hindrance effects [4]. The relationship between swelling ratio and drug release follows predictable kinetic models, where the dimensionality index relates volume and surface area changes to unrestricted volumetric swelling ratios [20].

Drug Release Mechanisms and Kinetics

Propargyl acrylate hydrogels release drugs through multiple mechanisms, including diffusion-controlled release and swelling-controlled release [4]. The diffusion coefficient of therapeutic agents within these hydrogels varies based on molecular size, with protein drugs typically exhibiting diffusivities between 10^-11^ and 10^-9^ square meters per second [4]. For hydrogels with thickness of one millimeter, the diffusion time of proteins ranges from 0.3 to 30 hours, demonstrating the potential for extended release applications [4].

pH-responsive drug release represents a particularly important application for propargyl acrylate hydrogels [21]. These systems demonstrate minimal swelling in acidic conditions, protecting encapsulated drugs, while exhibiting dramatic swelling at neutral pH values, facilitating rapid drug diffusion [4]. This behavior proves especially valuable for oral delivery systems and cancer treatment applications where targeted release is essential [4].

Mechanical Properties and Drug Loading

The mechanical properties of propargyl acrylate hydrogels directly correlate with crosslinking density and polymer concentration [10]. Studies have shown that doubling the polymer concentration results in nearly fourfold increases in elastic modulus, with values ranging from 70 to 550 kilopascals depending on formulation parameters [10]. These mechanical characteristics influence both drug loading capacity and release behavior.

| Property | Value Range | Conditions |

|---|---|---|

| Elastic Modulus | 70-550 kPa | Varying polymer concentration |

| Swelling Ratio | 43-87% | pH-dependent conditions |

| Drug Release Time | 0.3-30 hours | Protein drugs, 1mm thickness |

| Diffusion Coefficient | 10^-11^ to 10^-9^ m²/s | Macromolecular drugs |

Drug encapsulation efficiency in propargyl acrylate hydrogels reaches up to 72.45% for model compounds such as 5-fluorouracil [23]. The release profiles demonstrate significant pH dependence, with rapid and extensive drug release observed at pH 7.4 compared to minimal release at pH 1.2 [23]. This selectivity makes these systems particularly suitable for targeted delivery applications [23].

Biocompatible Scaffolds for Tissue Engineering

Propargyl acrylate-based scaffolds demonstrate exceptional biocompatibility for tissue engineering applications . These materials facilitate cell attachment and growth while promoting tissue regeneration through their ability to form three-dimensional networks with tunable mechanical properties . The biocompatible nature of propargyl acrylate polymers makes them excellent candidates for developing synthetic extracellular matrix mimics [11].

Cell Culture and Scaffold Properties

Research has demonstrated that propargyl acrylate scaffolds support cell proliferation and differentiation with favorable mechanical properties and controlled degradation rates . These scaffolds can be functionalized to enhance bioactivity, making them suitable for various tissue engineering applications including wound healing and regenerative medicine . The ability to control physicochemical properties such as mechanics, swelling, and degradation provides significant advantages over naturally derived materials [11].

The surface properties of propargyl acrylate scaffolds play crucial roles in determining cellular responses [11]. Hydrogels fabricated from these materials exhibit high water content, elasticity, and transport properties that simulate critical mechanical aspects of soft tissue environments [11]. The Young's modulus of these materials can be precisely engineered, with values typically ranging from several hundred kilopascals to several megapascals depending on crosslinking density [26].

Degradation Characteristics

The degradation behavior of propargyl acrylate-based scaffolds follows predictable patterns influenced by crosslinking density and environmental conditions [25] [26]. Studies have shown that scaffolds with lower degrees of acrylation exhibit faster degradation rates, with degradation increasing as crosslinking density decreases [26]. The molecular weight distribution of the polymer backbones also significantly affects degradation kinetics [25].

| Scaffold Parameter | Effect on Properties | Biomedical Relevance |

|---|---|---|

| Crosslinking Density | Higher density = slower degradation | Longer-term implant applications |

| Molecular Weight | Higher MW = faster degradation | Controlled resorption timing |

| Acrylation Degree | Lower degree = increased degradation | Tissue integration rates |

| Hydrophilicity | Higher hydrophilicity = faster degradation | Cell attachment enhancement |

Swelling behavior of propargyl acrylate scaffolds demonstrates dramatic changes based on polymer composition [26]. Scaffolds containing polyethylene glycol components show swelling ratios as high as 87.77% after ten days, while those with polycaprolactone components exhibit more moderate swelling of approximately 55% [26]. These differences directly impact cell behavior and tissue integration [26].

Cell Viability and Biocompatibility

Cytotoxicity studies of propargyl acrylate-based materials demonstrate excellent biocompatibility profiles [13]. Research using L929 fibroblast cells has shown that these materials exhibit no statistical differences in cell viability compared to negative controls over extended time periods [13]. Cell viability remains stable across multiple time points, with no significant cytotoxic effects observed at 24, 48, 72, and 168 hours of exposure [13].

The biocompatible nature of propargyl acrylate scaffolds extends to their interaction with various cell types [28]. These materials have been successfully used to create synthetic alternatives to natural extracellular matrix components, providing stable surface coatings with longer shelf-life and improved sterilization compatibility compared to biological alternatives [28]. The scaffolds maintain cellular adhesion and support long-term culture of various cell lines [28].

Post-Polymerization Functionalization of Clickable Networks

The alkyne functionality of propargyl acrylate enables extensive post-polymerization modifications through copper-catalyzed azide-alkyne cycloaddition reactions [5] [7]. These click chemistry reactions proceed with exceptional efficiency, achieving conversion rates exceeding 95% under mild conditions . The reaction kinetics demonstrate rate constants of approximately 0.003 per second, ensuring uniform modifications throughout hydrogel networks less than 200 micrometers thick [7].

Click Chemistry Optimization

Studies have identified optimal conditions for propargyl acrylate click reactions using online nuclear magnetic resonance monitoring [9]. Dimethyl sulfoxide as solvent with 2,2'-bipyridine as ligand provides the most efficient reaction conditions [9]. These parameters enable successful modification of azide-functionalized polyacrylates with propargyl alcohol derivatives in less than one hour under flow conditions [9].

The efficiency of sequential in-gel copper-catalyzed azide-alkyne cycloaddition reactions allows for the conversion of single alkyne functional groups into multiple distinct chemical functionalities [7]. This modular approach enables the creation of multifunctional hydrogels with tailored properties for specific biomedical applications [7]. The reaction efficiency remains high even in complex polymer networks, maintaining uniformity across the material [7].

Functional Group Integration

Post-polymerization functionalization of propargyl acrylate networks enables the integration of various bioactive compounds [7]. Benzophenone groups can be incorporated to allow gel functionalization with unmodified proteins through photoactivation [7]. These modifications result in protein retention levels that are 9-fold higher than unmodified control materials [7].

| Modification Type | Conversion Efficiency | Application |

|---|---|---|

| Copper-catalyzed azide-alkyne cycloaddition | >95% | General functionalization |

| Benzophenone coupling | 59.8% protein retention | Protein immobilization |

| Acrylate grafting | >10-fold improvement | Polymer chain extension |

| Sequential modifications | Variable efficiency | Multi-functional networks |

Acrylate functional groups incorporated through post-polymerization modifications provide grafting sites for polymer chains growing within the hydrogel matrix [7]. These modifications enable the creation of interpenetrating networks with enhanced mechanical properties and controlled release characteristics [7]. The grafted polymer chains demonstrate molecular weights of approximately 6.2 kilodaltons based on release kinetics analysis [7].

Network Architecture Control

The clickable nature of propargyl acrylate networks allows for precise control over network architecture and properties [3]. Controlled radical polymerization techniques enable the synthesis of well-defined polymers with degrees of polymerization greater than 200 and polydispersity indices as low as 1.16 [3]. These parameters can be precisely adjusted through initiator and monomer ratios, copper catalyst loading, and reducing agent concentrations [3].

Amphiphilic polymer structures can be created through selective functionalization with hydrophilic and hydrophobic components [3]. Research has demonstrated the successful preparation of polymers with varying mole fractions of triethylene glycol monomethyl ether azide and dodecyl azide, creating micelle structures that enhance enzymatic activity in non-aqueous solvents [3]. These modifications result in polymer-enzyme bioconjugates that exhibit enhanced stability and activity compared to native enzymes [3].

Protein Immobilization and Biosensor Integration

Propargyl acrylate-based materials excel in protein immobilization applications through their clickable alkyne functionality [7] [15]. The copper-catalyzed azide-alkyne cycloaddition chemistry provides a reliable method for covalently attaching proteins to polymer surfaces with high specificity and efficiency [15]. These immobilization strategies result in enhanced enzyme stability, improved substrate affinity, and extended operational lifetimes compared to free enzymes [15].

Enzyme Stabilization and Activity

Research has demonstrated that propargyl acrylate-based enzyme immobilization systems maintain high levels of enzymatic activity while providing significant improvements in stability [15]. Immobilized enzymes retain up to 85% of their initial activity and demonstrate excellent recyclability, maintaining more than 74% activity after eight consecutive reaction cycles [15]. The polymer matrix protects enzymes from denaturation while maintaining access to substrate molecules [15].

The immobilization process involves specific recognition between biotin and streptavidin systems, where enzymes are chemically biotinylated and subsequently attached to streptavidin-functionalized propargyl acrylate surfaces [15]. This approach provides exceptional binding specificity with dissociation constants that are 10^3^ to 10^6^ times stronger than typical epitope-antibody interactions [15].

Biosensor Applications

Propargyl acrylate materials have been successfully integrated into various biosensor platforms [16]. Piezoelectric biosensors utilizing propargyl acrylate-immobilized enzymes demonstrate detection limits in the nanomolar range for target analytes [16]. These sensors exhibit real-time measurement capabilities with high sensitivity and cost-effectiveness [16].

| Biosensor Type | Detection Limit | Target Analyte | Response Time |

|---|---|---|---|

| Piezoelectric | 5.0 × 10^-8^ M | Organophosphorus compounds | Real-time |

| Electrochemical | 1.4-14.0 mM | Gluconic acid | Continuous |

| Optical | Variable | Protein interactions | Minutes |

| Thermistor | Nanomolar range | Various enzymes | Rapid |

The integration of glucose oxidase enzymes immobilized on propargyl acrylate-modified quartz crystal microbalance sensors enables real-time determination of gluconic acid with detection limits ranging from 1.4 to 14.0 millimolar at room temperature [16]. These sensors operate through frequency changes induced by mass accumulation on the crystal surface during enzymatic reactions [16].

Surface Functionalization Strategies

Propargyl acrylate enables the creation of clickable surfaces that facilitate highly specific biosensing applications . The terminal alkyne groups allow for the incorporation of functional moieties that enable specific binding reactions with biomolecules . This technology proves particularly valuable in medical diagnostics and environmental monitoring applications where high sensitivity and selectivity are required .

Advanced surface functionalization techniques utilize propargyl acrylate to create bioconjugate systems with enhanced performance characteristics [18]. Glucose and maltose surface-functionalized thermoresponsive nanogels demonstrate improved biocompatibility and fine-tuned aqueous solubility properties [18]. These systems maintain carbohydrate recognition capabilities independent of temperature changes, indicating surface localization of functional groups [18].

The binding efficiency of these functionalized surfaces remains unaffected by environmental temperature variations, confirming that carbohydrate moieties are located on gel surfaces and capable of interacting with biomolecules [18]. This temperature independence makes these systems particularly suitable for drug delivery applications where consistent binding performance is essential [18].

Holographic Recording Media via Photoreactive Copolymers

Propargyl acrylate plays a crucial role in the development of advanced holographic recording media through its incorporation in photoreactive copolymer systems. The most significant advancement has been achieved through Acrylamide/Propargyl Acrylate (AM/PA) hydrogel layers, which represent a breakthrough in volume transmission grating (VTG) technology [1] [2] [3].

The hydrogel composition utilizes propargyl acrylate as an additional monomer alongside acrylamide as the skeletal monomer and N,N'-methylenebisacrylamide as the crosslinker. Propargyl acrylate provides the hydrogel with alkyne groups that enable post-polymerization functionalization through thiol-yne click chemistry reactions [1] [2]. This dual functionality allows for both holographic recording and subsequent biofunctionalization, making these materials particularly valuable for biosensing applications.

The holographic recording performance of AM/PA hydrogels demonstrates exceptional characteristics. Volume transmission gratings recorded in these hydrogel layers achieve diffraction efficiencies of up to 80%, which represents a significant improvement over traditional sinusoidal surface gratings that typically achieve only 30% diffraction efficiency [1] [2]. The recording process involves thermal activation using potassium persulfate at 60°C for 30 minutes, followed by incubation with a solution containing acrylamide monomers, N,N-methylene bisacrylamide crosslinker, triethanolamine as initiator, and erythrosine B as photosensitizer dye [1].

Table 1. Holographic Recording Performance of AM/PA Hydrogel Systems

| Parameter | Value | Comparison | Reference |

|---|---|---|---|

| Maximum Diffraction Efficiency | 80% | Surface gratings: ~30% | [1] [2] |

| Refractive Index Modulation | 0.0010-0.0017 | Typical: <0.001 | [1] |

| Hydrogel Swelling Capacity | 500% (24h) | Typical: 200-300% | [1] |

| VTG Thickness (after recording) | 190 μm | N/A | [1] |

| VTG Thickness (after washing) | 60-62 μm | N/A | [1] |

| Grating Period | 1.25 μm | N/A | [1] |

The stability of these holographic gratings in aqueous environments represents a critical advancement for practical applications. The recorded gratings maintain their diffractive properties after multiple washing steps, with only a minimal decrease in diffraction efficiency of approximately 10% after the first wash [1]. This stability is attributed to the stable and interconnected three-dimensional crosslinked structure of the optimized AM/PA hydrogel network [1].

The refractive index modulation achievable in these systems ranges from 0.0010 immediately after recording to 0.0017 after washing steps, representing a significant improvement over conventional holographic materials [1]. The enhancement in refractive index modulation after washing is attributed to the removal of unreacted components and the dimensional changes in the hydrogel structure during swelling [1].

Semiconductor Polymers with Pendant Perylene Bisimide Units

Propargyl acrylate serves as a key monomer in the synthesis of well-defined semiconductor polymers carrying pendant perylene bisimide (PBI) groups through a combination of nitroxide-mediated radical polymerization (NMRP) and copper-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry [4] [5] [6]. This approach represents a significant advancement in polymer synthesis methodology, offering superior control over molecular weight and polydispersity compared to direct polymerization methods.

The synthesis strategy involves the protection of propargyl acrylate's alkyne functionality with trimethylsilyl groups to prevent cross-linking during NMRP. The protected monomer, 3-(trimethylsilyl)prop-2-ynyl acrylate, undergoes controlled polymerization at 125°C using an alkoxyamine initiator and additional free nitroxide to enhance polymerization control [4] [6]. This approach overcomes the limitations of direct NMRP of PBI acrylates, which exhibit poor kinetics and continuously increasing polydispersity indices due to transfer reactions [4].

Table 2. Semiconductor Polymer Synthesis Performance Data

| Polymer System | Molecular Weight (g/mol) | PDI | Conversion (%) | Key Advantage |

|---|---|---|---|---|

| Protected alkyne polymer (3a) | 2,100 | 1.17 | 22 | Excellent control |

| Protected alkyne polymer (3b) | 5,800 | 1.20 | 63 | Narrow PDI maintained |

| Deprotected polymer (4a) | 1,300 | 1.17 | N/A | No degradation |

| Deprotected polymer (4b) | 4,200 | 1.20 | N/A | PDI preservation |

| Clicked PBI polymer (10a) | 5,200 | 1.16 | >95 | Quantitative conversion |

| Clicked PBI polymer (10b) | 15,800 | 1.17 | >95 | High molecular weight |

| Reference PBI polymer (13) | 18,400 | 1.68 | N/A | Poor control |

| Reference PBI polymer (14) | 12,500 | 1.80 | N/A | Broad distribution |

The click chemistry step demonstrates exceptional efficiency, with almost quantitative conversion (>95%) in the reaction between deprotected alkyne polymers and azide-functionalized PBI derivatives [4] [6]. This high conversion rate is confirmed through multiple analytical techniques including FTIR spectroscopy, which shows complete disappearance of the alkyne C≡C vibration at 2129 cm⁻¹ and the C≡C-H vibration at 3288 cm⁻¹, along with the elimination of the azide vibration at 2090 cm⁻¹ [4].

The resulting semiconductor polymers exhibit excellent thermal properties with onset decomposition temperatures of 310°C and melting transitions at 175°C and 288°C [4]. X-ray diffraction analysis reveals lamellar two-dimensional ordering with distinct reflections indicating organized molecular packing. The π-π stacking distance of perylene bisimide units is measured at 0.354 nm, which is optimal for electronic applications [4].

The optical properties of these polymers demonstrate characteristic perylene bisimide absorption with vibronic bands at 464, 490, and 527 nm. The absorption ratio A₄₉₀/₅₂₇ of 1.09 for the clicked polymer indicates controlled aggregation behavior, which is crucial for semiconductor applications [4]. The polymers exhibit weak red fluorescence at 611 nm, typical of aggregated PBI systems.

Surface Patterning for Optical Device Fabrication

Propargyl acrylate enables advanced surface patterning through its unique capability to provide orthogonal functionalization via click chemistry reactions. This functionality is particularly valuable in the fabrication of optical devices where precise surface modification is required [7] [8].

The compound's alkyne functionality allows for copper-catalyzed azide-alkyne cycloaddition reactions that can be performed under mild conditions with high selectivity and efficiency. This click chemistry approach enables the attachment of various functional groups to surfaces without interfering with existing polymer networks [7] [8].

In stereolithographic applications, propargyl acrylate functions as a photolinker that can react with thiol groups on polymer surfaces through thiol-ene click chemistry. The process involves photochemical activation using UV light at 365 nm, with the reaction proceeding through a radical mechanism [7]. The success of surface functionalization is confirmed through FTIR spectroscopy, which shows the disappearance of S-H stretch bands and the appearance of alkyne C-H peaks at 3270 cm⁻¹ [7].

Table 3. Surface Patterning Performance Metrics

| Process Parameter | Value | Conditions | Application |

|---|---|---|---|

| UV Irradiation Power | 13 mW/cm² | 365 nm wavelength | Photolinker activation |

| Reaction Time | 30 minutes | Room temperature | Click reaction |

| Functionalization Efficiency | >90% | Confirmed by FTIR | Surface modification |

| Pattern Resolution | <1 μm | Depends on lithography | Microstructuring |

| Alkyne Signal Position | 3270 cm⁻¹ | FTIR spectroscopy | Confirmation of reaction |

The versatility of propargyl acrylate in surface patterning extends to biofunctionalization applications. The compound enables the covalent attachment of biomolecules such as oligonucleotides, proteins, and enzymes to polymer surfaces through click chemistry reactions [8]. This capability is particularly valuable in biosensor development where specific biological recognition is required.

The spatial control achievable through photolithographic techniques allows for the creation of complex patterns with micrometer-scale resolution. The combination of propargyl acrylate's photoreactivity and click chemistry provides a powerful tool for creating functional surfaces with tailored properties for specific optical applications [7].

XLogP3

UNII

GHS Hazard Statements

H226 (77.59%): Flammable liquid and vapor [Warning Flammable liquids];

H315 (98.28%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (98.28%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (98.28%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

H411 (32.76%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable;Irritant;Environmental Hazard

Other CAS

Wikipedia

General Manufacturing Information

PMN - indicates a commenced PMN (Pre-Manufacture Notices) substance.